molecular formula C4H10O4 B1671061 Eritritol CAS No. 149-32-6

Eritritol

Número de catálogo: B1671061
Número CAS: 149-32-6
Peso molecular: 122.12 g/mol
Clave InChI: UNXHWFMMPAWVPI-ZXZARUISSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Erythritol is a naturally occurring sugar alcohol, also known as a polyol, with the chemical formula C4H10O4. It is found in various fruits and fermented foods and is commonly used as a low-calorie sweetener. Erythritol is approximately 60-70% as sweet as sucrose (table sugar) but has almost no calories. It does not affect blood sugar levels or cause tooth decay, making it a popular choice for people with diabetes and those looking to reduce their sugar intake .

Aplicaciones Científicas De Investigación

Erythritol has a wide range of scientific research applications:

Análisis Bioquímico

Biochemical Properties

Erythritol interacts with various enzymes and proteins in the body. It is synthesized from corn using enzymes and fermentation . The common erythritol biosynthesis pathway in fermentation process from glucose or other carbon source using industrial cultures of yeasts or yeasts-like fungi is via the pentose-phosphate pathway .

Cellular Effects

Erythritol has been found to have effects on various types of cells and cellular processes. For example, it has been shown to not affect blood sugar , making it a popular choice for individuals with diabetes. Recent studies have suggested that erythritol may be associated with increased risk of heart attack and stroke .

Molecular Mechanism

Erythritol exerts its effects at the molecular level through various mechanisms. It is believed to be involved in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis that generates NADPH and pentoses . Erythritol is produced endogenously via erythrose-4-phosphate, an intermediate of the non-oxidative branch of the Pentose Phosphate Pathway .

Temporal Effects in Laboratory Settings

The effects of erythritol can change over time in laboratory settings. For example, a study found that ingesting erythritol as a sugar substitute caused a spike in blood levels and increased the stickiness of the volunteers’ platelets . This suggests that the effects of erythritol can persist for some time after ingestion.

Dosage Effects in Animal Models

The effects of erythritol can vary with different dosages in animal models. For instance, long-term rodent studies show erythritol consumption lowers body weight or adiposity . Observational studies indicate a positive association between plasma erythritol and obesity and cardiometabolic disease .

Metabolic Pathways

Erythritol is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH, which is necessary for fatty acid synthesis, and the synthesis of five-carbon sugars, which are important for the synthesis of nucleotides and nucleic acids.

Transport and Distribution

Erythritol is absorbed from the small intestine into the bloodstream and is excreted in the urine . A small amount of non-absorbed erythritol might travel to the colon where it is resistant to fermentation by the colon microflora .

Subcellular Localization

The enzymes involved in the synthesis of erythritol, which is part of the methylerythritol 4-phosphate (MEP) pathway, are localized in the chloroplast . This suggests that erythritol may also be localized in the chloroplast, where it plays a role in the MEP pathway for the production of isoprenoid precursors .

Métodos De Preparación

Análisis De Reacciones Químicas

Erythritol undergoes various chemical reactions, including:

    Oxidation: Erythritol can be oxidized to form erythrose or erythrulose.

    Reduction: Erythritol is already a reduced form of erythrose and erythrulose.

    Substitution: Erythritol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen in the presence of a nickel catalyst for reduction. The major products formed from these reactions include erythrose, erythrulose, and various substituted derivatives .

Comparación Con Compuestos Similares

Erythritol is often compared with other sugar alcohols such as xylitol, sorbitol, and mannitol. Here are some key differences:

    Xylitol: Xylitol has a similar sweetness level to sucrose and provides some calories, whereas erythritol is almost non-caloric.

    Sorbitol: Sorbitol is less sweet than erythritol and can cause gastrointestinal discomfort at higher doses.

    Mannitol: Mannitol is used as a diuretic and has a lower sweetness level compared to erythritol.

Erythritol’s uniqueness lies in its almost non-caloric nature, high digestive tolerance, and non-cariogenic properties, making it a preferred choice for low-calorie and diabetic-friendly products .

Propiedades

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
Source PubChem
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Record name ERYTHRITOL
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DSSTOX Substance ID

DTXSID6043919
Record name Erythritol
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
Record name 1,2,3,4-Butanetetrol, (2R,3S)-rel-
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
Record name Erythritol
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
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Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS No.

149-32-6
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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